molecular formula C30H31N7 B1193415 3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine

3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine

Cat. No.: B1193415
M. Wt: 489.63
InChI Key: PDJARQSWGDDFHH-PSWAGMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine is a novel compound known for its potent inhibitory effects on the insulin-like growth factor-1 receptor kinase. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine involves multiple steps, starting from the preparation of the cyclobutyl and quinolinyl intermediates. The key steps include:

    Cyclobutyl Intermediate Preparation: The cyclobutyl intermediate is synthesized through a series of reactions involving the formation of a cyclobutane ring and subsequent functionalization with a piperazine group.

    Quinolinyl Intermediate Preparation:

    Final Coupling Reaction: The cyclobutyl and quinolinyl intermediates are coupled under specific conditions to form the final imidazo[1,5-a]pyrazin-8-amine structure.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.

    Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and quinoline moieties.

    Reduction: Reduction reactions can occur at the imidazo[1,5-a]pyrazin-8-amine core.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and cyclobutyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

    Chemistry: Used as a model compound to study the structure-activity relationship of kinase inhibitors.

    Biology: Investigated for its effects on cell signaling pathways and cellular proliferation.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the insulin-like growth factor-1 receptor.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The compound exerts its effects by inhibiting the insulin-like growth factor-1 receptor kinase. It binds to the ATP-binding pocket and the activation loop of the kinase, preventing phosphorylation and subsequent activation of the receptor. This inhibition disrupts downstream signaling pathways involved in cell growth and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine: is similar to other kinase inhibitors such as:

Uniqueness

What sets this compound apart is its specificity for the insulin-like growth factor-1 receptor kinase. This specificity reduces off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C30H31N7

Molecular Weight

489.63

IUPAC Name

3-[3-(4-methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C30H31N7/c1-35-13-15-36(16-14-35)24-17-23(18-24)30-34-27(28-29(31)32-11-12-37(28)30)22-8-7-21-9-10-25(33-26(21)19-22)20-5-3-2-4-6-20/h2-12,19,23-24H,13-18H2,1H3,(H2,31,32)

InChI Key

PDJARQSWGDDFHH-PSWAGMNNSA-N

SMILES

CN1CCN(CC1)C2CC(C2)C3=NC(=C4N3C=CN=C4N)C5=CC6=C(C=C5)C=CC(=N6)C7=CC=CC=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PQIP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine
Reactant of Route 2
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine
Reactant of Route 3
Reactant of Route 3
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine
Reactant of Route 4
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine
Reactant of Route 5
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine
Reactant of Route 6
Reactant of Route 6
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine

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